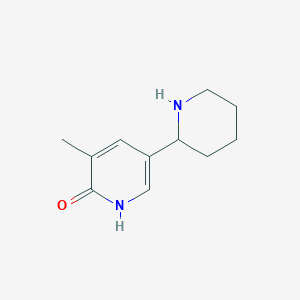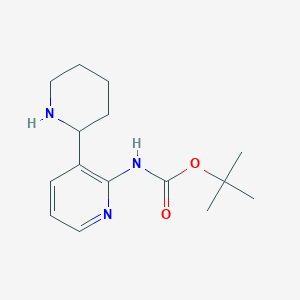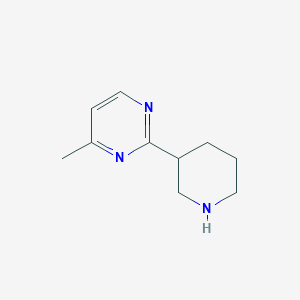
4-Methyl-2-(piperidin-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(piperidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the fourth position and a piperidine ring at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-3-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. For instance, a halogenated pyrimidine derivative can react with piperidine in the presence of a base like potassium carbonate.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and product purity.
化学反応の分析
Types of Reactions
4-Methyl-2-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide, acetonitrile).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
4-Methyl-2-(piperidin-3-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of 4-Methyl-2-(piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular signaling, and modulation of gene expression.
類似化合物との比較
Similar Compounds
2-(Piperidin-3-yl)pyrimidine: Lacks the methyl group at the fourth position, which may affect its binding affinity and biological activity.
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine: Contains a pyrrolidine ring instead of a piperidine ring, leading to different steric and electronic properties.
4-Methyl-2-(piperidin-3-yl)quinazoline: Features a quinazoline ring instead of a pyrimidine ring, which can influence its pharmacological profile.
Uniqueness
4-Methyl-2-(piperidin-3-yl)pyrimidine is unique due to the specific combination of its substituents, which confer distinct steric and electronic properties. These properties can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
4-methyl-2-piperidin-3-ylpyrimidine |
InChI |
InChI=1S/C10H15N3/c1-8-4-6-12-10(13-8)9-3-2-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3 |
InChIキー |
PBNGEIURBHPMNA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



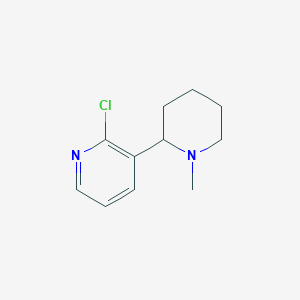
![2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B15059008.png)


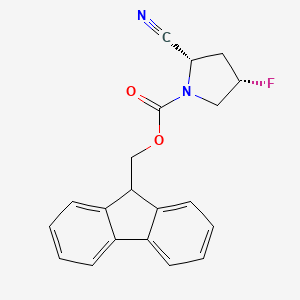



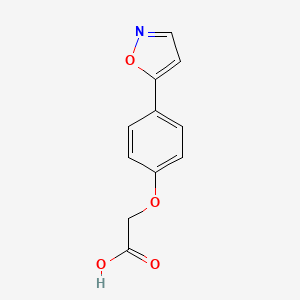
![2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B15059067.png)
